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Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of
phosphoinositide 3-kinase (PI3Kd). The PI3Kd signaling pathway is a critical regulator of B-cell
development, activation, and survival. Its aberrant activation is a key driver in the pathogenesis
of various B-cell malignancies, including follicular lymphoma, mantle cell lymphoma, and
diffuse large B-cell lymphoma. This document provides detailed protocols for assessing the in
vitro efficacy of Amdizalisib in lymphoma cell lines using common cell viability assays and
outlines the underlying signaling pathway.

Introduction

The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that governs
essential cellular processes such as cell growth, proliferation, survival, and metabolism. The

class | PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The p110%

catalytic subunit is predominantly expressed in hematopoietic cells and plays a crucial role in
B-cell receptor (BCR) signaling. Dysregulation of the PI3Kd pathway is a frequent event in B-
cell ymphomas, making it an attractive therapeutic target.

Amdizalisib is a next-generation PI3Kd inhibitor designed to offer improved selectivity and a
favorable pharmacokinetic profile. Preclinical studies have demonstrated its potent anti-tumor
activity in various B-cell ymphoma models. In vitro assays are fundamental for determining the
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cytotoxic and cytostatic effects of Amdizalisib on lymphoma cells, typically by measuring the
half-maximal inhibitory concentration (IC50).

Mechanism of Action: The PI3K/AKT Signaling
Pathway

Amdizalisib selectively targets and inhibits PI3Kd, a key enzyme in the PI3SK/AKT signaling
pathway. Upon activation by upstream signals, such as through the B-cell receptor, PI3Kd
phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol
3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating
downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn,
phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth
while inhibiting apoptosis. By inhibiting PI3Kd, Amdizalisib effectively blocks the production of
PIP3, leading to the downregulation of AKT activity and its downstream targets, ultimately
inducing apoptosis and inhibiting the proliferation of malignant B-cells.
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Figure 1: Amdizalisib's inhibition of the PI3K/AKT signaling pathway.
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Data Presentation

Preclinical evaluations have shown that Amdizalisib effectively inhibits the proliferation of a
variety of B-cell ymphoma cell lines. The IC50 values, which represent the concentration of
Amdizalisib required to inhibit cell growth by 50%, have been reported to be in the range of
0.005 to 5 uM across different lymphoma cell lines[1]. For precise comparative analysis, it is
recommended that researchers generate dose-response curves and calculate the specific IC50
values for their cell lines of interest. The following table provides a template for summarizing
such experimental data.

L Incubation

Lymphoma . Amdizalisib  Assay . Referencell
Cell Line Time

Subtype IC50 (uM) Method nternal Data

(hours)

Follicular CCK-8/ e.g., [Internal
e.g.,, RL Enter Data ) 72

Lymphoma CellTiter-Glo Study ID]

Mantle Cell CCK-8/ e.g., [Internal
e.g., Jeko-1 Enter Data ) 72

Lymphoma CellTiter-Glo Study ID]

Diffuse Large  e.g., SU- CCK-8/ e.g., [Internal

Enter Data 72
B-Cell DHL-4 CellTiter-Glo Study ID]
Diffuse Large  e.g., OCI- CCK-8/ e.g., [Internal
Enter Data ] 72

B-Cell Ly10 CellTiter-Glo Study ID]

Burkitt's . CCK-8/ e.g., [Internal
e.g., Raji Enter Data ] 72

Lymphoma CellTiter-Glo Study ID]

Experimental Protocols

The following are detailed protocols for two widely used methods to assess the in vitro efficacy
of Amdizalisib on lymphoma cell lines: the Cell Counting Kit-8 (CCK-8) assay and the
CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are designed for suspension
lymphoma cell lines cultured in 96-well plates.

Experimental Workflow
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Figure 2: General workflow for the in vitro Amdizalisib assay.
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Protocol 1: Cell Viability Assessment using CCK-8
Assay

This protocol describes a colorimetric assay for the determination of cell viability in response to
Amdizalisib treatment.

Materials:

Lymphoma cell lines

o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-
Streptomycin)

 Amdizalisib
e Dimethyl sulfoxide (DMSO)
¢ Cell Counting Kit-8 (CCK-8)
o 96-well flat-bottom sterile culture plates
o Multichannel pipette
e Microplate reader capable of measuring absorbance at 450 nm
e Humidified incubator (37°C, 5% CO2)
Procedure:
e Cell Culture and Seeding:
o Culture lymphoma cells in suspension according to standard protocols.

o Count the cells using a hemocytometer or an automated cell counter and assess viability
(should be >95%).

o Resuspend the cells in fresh complete medium to a final concentration of 5 x 10 cells/mL.
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o Seed 100 pL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

o Include wells with medium only for blank measurements.

Amdizalisib Preparation and Treatment:
o Prepare a stock solution of Amdizalisib in DMSO (e.g., 10 mM).

o Perform serial dilutions of the Amdizalisib stock solution in complete culture medium to
achieve the desired final concentrations (e.g., a range from 0.001 puM to 10 uM). Prepare a
vehicle control with the same final concentration of DMSO as the highest Amdizalisib
concentration.

o Add 100 pL of the diluted Amdizalisib or vehicle control to the corresponding wells. The
final volume in each well will be 200 pL.

Incubation:

o Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO:-.
CCK-8 Reagent Addition and Measurement:

o After the incubation period, add 10 pL of the CCK-8 solution to each well.

o Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need to be
optimized depending on the cell line's metabolic activity.

o Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
o Subtract the absorbance of the blank wells (medium only) from all other readings.

o Calculate the percentage of cell viability for each Amdizalisib concentration relative to the
vehicle control (considered 100% viability).

o Plot the percentage of cell viability against the log of the Amdizalisib concentration and
use a non-linear regression analysis to determine the IC50 value.
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Protocol 2: Cell Viability Assessment using CellTiter-
Glo® Luminescent Assay

This protocol outlines a luminescent-based assay that quantifies ATP, an indicator of
metabolically active cells.

Materials:

Lymphoma cell lines

o Complete cell culture medium

e Amdizalisib

e DMSO

o CellTiter-Glo® Luminescent Cell Viability Assay kit

o Opaque-walled 96-well sterile culture plates

e Multichannel pipette

e Luminometer

Procedure:

e Cell Culture and Seeding:

o Follow the same procedure as described in Protocol 1, Step 1, but use opaque-walled 96-
well plates to minimize luminescence signal cross-talk.

» Amdizalisib Preparation and Treatment:

o Follow the same procedure as described in Protocol 1, Step 2.

e |ncubation:

o Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO-.
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o CellTiter-Glo® Reagent Addition and Measurement:

o

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for
approximately 30 minutes before use.

o

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each
well (100 pL of reagent to 100 pL of medium).

(¢]

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[¢]

Measure the luminescence using a luminometer.
o Data Analysis:
o Subtract the background luminescence from the blank wells.

o Calculate the percentage of cell viability for each Amdizalisib concentration relative to the
vehicle control.

o Plot the data and determine the IC50 value as described in Protocol 1, Step 5.

Conclusion

Amdizalisib demonstrates potent in vitro activity against a range of B-cell lymphoma cell lines,
consistent with its mechanism of action as a highly selective PI3Kd inhibitor. The provided
protocols for the CCK-8 and CellTiter-Glo® assays offer robust and reproducible methods for
researchers to quantify the efficacy of Amdizalisib in their specific lymphoma cell line models.
These assays are crucial for preclinical drug evaluation and for elucidating the cellular
response to targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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